1,3-Dimethyl-2-methyleneimidazolidine
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Overview
Description
1,3-Dimethyl-2-methyleneimidazolidine is a cyclic urea compound known for its high thermal and chemical stability. It is a highly polar, aprotic solvent that is used in various chemical reactions and industrial applications due to its excellent solvating ability for both inorganic and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-methyleneimidazolidine can be synthesized through several methods:
From 1,2-dimethylethylenediamine and phosgene: This method involves the reaction of 1,2-dimethylethylenediamine with phosgene.
From N,N-dimethylethylenediamine and carbon dioxide: This method uses N,N-dimethylethylenediamine as a starting material, reacting with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to facilitate the reaction between N,N-dimethylethylenediamine and carbon dioxide. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,3-Dimethyl-2-methyleneimidazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted imidazolidine derivatives .
Scientific Research Applications
1,3-Dimethyl-2-methyleneimidazolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-methyleneimidazolidine involves its ability to act as a highly polar, aprotic solvent. This allows it to stabilize various reaction intermediates and transition states, facilitating a wide range of chemical reactions. Its molecular targets and pathways include nucleophilic substitution and cyclization reactions, where it acts as a solvent and catalyst .
Comparison with Similar Compounds
1,3-Dimethyl-2-methyleneimidazolidine is unique due to its high thermal and chemical stability, as well as its excellent solvating ability. Similar compounds include:
1,3-Dimethyl-2-imidazolidinone: Another cyclic urea with similar properties but different reactivity and applications.
N,N-Dimethylethyleneurea: A related compound with similar solvating abilities but different chemical structure.
These compounds share some properties with this compound but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
1,3-dimethyl-2-methylideneimidazolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6-7(2)4-5-8(6)3/h1,4-5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNELPITXEMRBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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